2-Fluoro-5-(naphthalen-1-yl)phenol
Description
Significance of Fluorinated Aromatic Scaffolds in Contemporary Chemical Research
Fluorinated aromatic compounds are of paramount importance in modern chemical research, primarily due to the unique properties conferred by the fluorine atom. As the most electronegative element, fluorine's incorporation into an aromatic ring can profoundly influence the molecule's electronic nature, lipophilicity, metabolic stability, and binding affinities. uni.luns-line.co.jp This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. aksci.comchemenu.com The introduction of fluorine can enhance a molecule's membrane permeability and block sites susceptible to metabolic oxidation. uni.luchemenu.com Furthermore, the carbon-fluorine bond is the strongest single bond to carbon, which imparts significant thermal and chemical stability to the molecule. uni.lu
Fundamental Overview of Phenol (B47542) and Naphthalene (B1677914) Architectures as Core Building Blocks
Phenol and naphthalene are fundamental building blocks in organic synthesis, each possessing distinct and valuable chemical characteristics. The phenol moiety, with its hydroxyl group directly attached to an aromatic ring, is a versatile precursor for a vast array of chemical transformations. It can act as a nucleophile, an acid, or a directing group in electrophilic aromatic substitution.
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a larger, more rigid, and electron-rich scaffold compared to a single benzene ring. nih.gov Its derivatives are integral to the synthesis of dyes, polymers, and biologically active molecules. nih.gov The fusion of these two systems in a conjugate like 2-Fluoro-5-(naphthalen-1-yl)phenol creates a molecule with an extended π-system and specific steric and electronic features.
Contextualization of the this compound Structure within Aryl-Fluorine Chemistry
Positional isomerism is a critical consideration in the chemistry of substituted biaryls. For instance, changing the attachment point on the naphthalene ring from the 1-position to the 2-position would result in 2-Fluoro-5-(naphthalen-2-yl)phenol , a distinct isomer with different steric hindrance and electronic communication between the two aromatic systems. Similarly, altering the substitution pattern on the phenol ring would yield a range of isomers, each with unique properties. For example, the position of a fluorine atom on an aromatic ring has been shown to significantly influence the biological activity and selectivity of compounds. The relative orientation of the naphthalene and phenol rings is also a key stereochemical feature, with rotation around the C-C single bond connecting the two rings being a determinant of the molecule's three-dimensional shape.
Historical Trajectory and Advancements in Fluorinated Phenol and Naphthol Synthesis
The synthesis of fluorinated aromatic compounds has evolved significantly over the past century. Early methods often involved harsh conditions, such as the Balz-Schiemann reaction, which uses diazonium salts and fluoroboric acid. Another classical approach is the halogen exchange (Halex) reaction, typically using potassium fluoride (B91410) to replace a chlorine atom.
Modern organic synthesis has seen the development of more sophisticated and regioselective methods for introducing carbon-fluorine bonds. Transition metal-catalyzed reactions, particularly those using palladium and copper, have become powerful tools for the formation of aryl-fluoride bonds from precursors like aryl triflates or boronic acids. These methods often proceed under milder conditions and tolerate a wider range of functional groups.
Electrophilic fluorinating agents, such as N-fluoropyridinium salts, have also been developed to deliver fluorine to electron-rich aromatic rings like phenols with high regioselectivity. The choice of reagent and reaction conditions allows chemists to precisely control the position of the fluorine atom on the aromatic scaffold, which is crucial for fine-tuning the properties of the final molecule. The development of these advanced strategies has been instrumental in making complex fluorinated structures, including fluorinated phenol and naphthol derivatives, more accessible for research and development.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-naphthalen-1-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMGBVFDWQUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 5 Naphthalen 1 Yl Phenol and Analogous Phenolic Naphthalene Systems
Strategies for Carbon-Carbon Bond Formation
The creation of the biaryl core, linking a phenolic and a naphthalenic unit, is a critical step in the synthesis of 2-fluoro-5-(naphthalen-1-yl)phenol. Cross-coupling reactions and directed functionalization are primary strategies to achieve this linkage.
Aryl-Aryl Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds between aromatic rings.
Applications of Suzuki-Miyaura Cross-Coupling in Related Biphenyl Systems
The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a versatile method for generating biaryl structures. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it suitable for the synthesis of complex molecules like flavonoids and other polyphenolic compounds. mdpi.com The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product. nih.gov
The synthesis of fluorinated biphenyls can be challenging, particularly with electron-poor substrates. However, the Suzuki-Miyaura reaction has been successfully extended to these systems. nih.gov For instance, the coupling of fluorinated phenylboronic acids with non-fluorinated electrophiles has been achieved using various palladium catalysts. nih.gov Research has also demonstrated the feasibility of using phenol (B47542) derivatives, such as aryl fluorosulfates, as electrophilic partners in Suzuki-Miyaura couplings, offering an alternative to traditional aryl halides. nih.gov In the context of synthesizing a molecule like this compound, one could envision a Suzuki-Miyaura coupling between a suitably protected 2-fluoro-5-halophenol and 1-naphthaleneboronic acid, or conversely, between 1-bromonaphthalene (B1665260) and a protected 2-fluoro-5-hydroxyphenylboronic acid.
Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis
| Electrophile | Nucleophile | Catalyst/Ligand | Product Type |
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | Biphenyl |
| Aryl Triflate | Arylboronic Acid | Pd(OAc)₂/SPhos | Biphenyl |
| Aryl Fluorosulfate | Arylboronic Acid | PdCl₂(dppf) | Biphenyl |
| 1-Bromonaphthalene | Phenylboronic Acid | Pd(dba)₂/P(o-tol)₃ | Phenylnaphthalene |
| 2-Fluorobenzofuran | Arylboronic Acid | Nickel Catalyst | 2-Arylbenzofuran |
Mechanistic Considerations of Oxidative Coupling Reactions in Phenols and Naphthols
Oxidative coupling presents a direct method for forming carbon-carbon bonds between phenolic compounds, often catalyzed by transition metal complexes such as those containing vanadium, copper, or iron. researchgate.netmdpi.comnih.gov The reaction typically proceeds through the formation of phenoxy radicals via a one-electron oxidation of the phenolic substrate. researchgate.net These radicals can then couple in various ways, leading to different regioisomers.
The mechanism can involve either inner-sphere or outer-sphere processes. In an inner-sphere mechanism, the phenolic substrate coordinates to the metal center prior to oxidation. researchgate.net The resulting phenoxy radical can then react with another phenol or phenoxide. Radical-radical coupling is considered less likely due to the low concentration of radical species. researchgate.net Instead, a radical-phenol or radical-anion mechanism is often proposed. researchgate.net
In the context of synthesizing a naphthyl-phenol structure, the cross-coupling of a phenol with a naphthol would be required. This presents a challenge in controlling the regioselectivity and preventing homocoupling of the starting materials. The outcome of such reactions is highly dependent on the catalyst, solvent, and the electronic and steric properties of the substrates. mdpi.comnih.gov For example, VO(acac)₂ has been shown to catalyze the aerobic oxidative coupling of 2-naphthols and phenols, selectively yielding ortho-ortho coupled products. umich.edu
Table 2: Metal Catalysts in Oxidative Coupling of Phenols and Naphthols
| Metal Catalyst | Substrates | Key Features |
| Vanadium Tetrachloride (VCl₄) | Phenols | One-electron oxidation to form dihydroxybiphenyls. researchgate.net |
| Copper(II) Chloride (CuCl₂) | 2-Naphthols | Can be used in the presence of chiral amines for enantioselective coupling. mdpi.com |
| Iron(II) Perchlorate (Fe(ClO₄)₂) | 2-Naphthols | Used with chiral ligands for asymmetric synthesis of BINOL derivatives. nih.gov |
| VO(acac)₂ | 2-Naphthols and Phenols | Aerobic conditions, selective for ortho-ortho coupling. umich.edu |
Directed Ortho-Metalation Strategies for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. polyu.edu.hkrsc.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. polyu.edu.hk This coordination directs the deprotonation of the proton at the ortho position, forming an aryllithium species. This intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. polyu.edu.hk
A wide range of functional groups can act as DMGs, including amides, carbamates, methoxy (B1213986) groups, and even a fluorine atom, although fluorine is considered a moderate to weak DMG. rsc.orgnih.gov For a substrate like 2-fluorophenol (B130384), the fluorine atom and the hydroxyl group (or a protected form) could potentially direct metalation. The relative directing ability of these groups would influence the site of lithiation. The DoM strategy has been successfully applied to naphthalene (B1677914) systems, allowing for the regioselective synthesis of substituted naphthalenes. claremont.edu For the synthesis of this compound, a plausible route could involve the directed ortho-metalation of a protected 2-fluorophenol, followed by a coupling reaction with a suitable naphthalene electrophile. Alternatively, a DoM on a naphthalene derivative could be followed by coupling with a fluorinated phenol component.
Fluorine Introduction and Functionalization Reactions
The introduction of a fluorine atom onto an aromatic ring requires specific methodologies, often involving electrophilic or nucleophilic fluorinating agents.
Regioselective Fluorination Techniques in Phenolic Systems
The regioselective fluorination of phenols is a crucial step in the synthesis of many biologically active compounds and materials. nih.gov Electrophilic fluorination is a common approach, utilizing reagents such as Selectfluor®. The regioselectivity of this reaction is governed by the electronic properties of the phenol, with fluorination typically occurring at the positions most activated by the hydroxyl group (ortho and para). For a 5-arylphenol, the position of fluorination would be influenced by the combined directing effects of the hydroxyl and aryl groups.
Another strategy is the fluorination of phenolphthalein (B1677637) and naphtholphthalein (B1169966) derivatives with diluted fluorine gas under acidic conditions, which has been shown to result in electrophilic fluorination at the ortho position to the hydroxyl group. nih.gov Additionally, metal-free oxidative arylation of fluorophenols has been described, where the position of the fluorine atom controls the regioselectivity of the arylation. This suggests that the fluorine atom can act as a leaving group in certain oxidative reactions.
For the specific synthesis of this compound, one could consider the regioselective fluorination of 5-(naphthalen-1-yl)phenol as a final step. The directing effect of the hydroxyl and naphthyl groups would need to be carefully considered to achieve the desired 2-fluoro isomer.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorinated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings, particularly those activated by electron-withdrawing groups. The high electronegativity of the fluorine atom makes polyfluoroarenes susceptible to SNAr reactions, providing a transition-metal-free pathway to substituted compounds. nih.gov
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. In this process, a nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, leading to the formation of a negatively charged, high-energy intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by electron-withdrawing substituents on the ring. The subsequent departure of the leaving group restores the aromaticity of the ring.
However, research has also pointed to a concerted SNAr (CSNAr) mechanism, where the attack of the nucleophile and the loss of the leaving group occur simultaneously, avoiding a high-energy intermediate. nih.gov Evidence for this concerted pathway includes the observation of a primary kinetic isotope effect when an 18O-labeled phenol is used, indicating that C-O bond cleavage is part of the rate-determining step. nih.gov
The SNAr reaction is not limited to fluoroarenes. Deoxyfluorination of phenols can be achieved via aryl fluorosulfonate intermediates, which then undergo SNAr with a fluoride (B91410) source under mild conditions. researchgate.net Furthermore, a novel strategy involves using radicals as transient activating groups. The homolysis of the O-H bond in a halophenol generates a phenoxyl radical, which acts as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution compared to the closed-shell phenol. osti.gov
| Substrate Type | Nucleophile | Key Features/Conditions | Reference |
|---|---|---|---|
| Polyfluoroarenes | Phenothiazine | para-Selective substitution in the presence of a mild base. | nih.gov |
| 18O-4-phenyl-phenol | Fluoride (19F- or 18F-) | Proceeds via a concerted SNAr mechanism; exhibits a primary kinetic isotope effect. | nih.gov |
| Aryl Fluorosulfonates | NMe4F | Nucleophilic deoxyfluorination under mild conditions. | researchgate.net |
| 4-Fluoro-2,6-dimethylphenol | Carboxylates (e.g., Benzoates) | Homolysis-enabled electronic activation via a phenoxyl radical intermediate using a mild oxidant (K3Fe(CN)6). | osti.gov |
Electrophilic Fluorination Methodologies
Electrophilic fluorination offers a complementary approach to introducing fluorine onto aromatic rings, particularly for electron-rich substrates like phenols and naphthalenes. This method utilizes reagents that deliver an electrophilic fluorine (F⁺) species. researchgate.netfishersci.co.uk
A common class of reagents for this transformation is the N-F type, such as N-fluorobis(phenylsulfonyl)amine and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. researchgate.netfishersci.co.uk The reaction mechanism is generally considered to be a polar electrophilic aromatic substitution (SEAr). This involves the attack of the aromatic ring's π-electrons on the electrophilic fluorine, forming a Wheland-type intermediate (a sigma complex), which then loses a proton to restore aromaticity. Studies using H/D isotope effects have shown that the decomposition of this intermediate is typically not the rate-determining step. researchgate.net
Solvent-free, solid-state fluorination of compounds like naphthalene-2-ol has been demonstrated, offering an environmentally benign method that allows for easy isolation of the fluorinated products. researchgate.net
An alternative to direct fluorination is deoxyfluorination, where a phenolic hydroxyl group is replaced by a fluorine atom. nih.govkiku.dk Reagents like PhenoFluor have been developed for this ipso-substitution. The reaction proceeds from readily available phenols and can tolerate a variety of functional groups. nih.gov While conventional nucleophilic fluorinations are often hindered by hydrogen bonding, this interaction appears to be crucial for the success of certain deoxyfluorination reagents. nih.gov
| Method | Reagent Example | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Direct Electrophilic Fluorination | Selectfluor™ (F-TEDA-BF4) | Naphthalene-2-ol | Can be performed solvent-free in the solid state; proceeds via SEAr mechanism. | researchgate.net |
| Direct Electrophilic Fluorination | N-F type reagents | Benzene (B151609), Naphthalene | Mechanism involves a Wheland-type intermediate; small H/D isotope effects observed. | researchgate.net |
| Deoxyfluorination | PhenoFluor | Electron-rich and electron-poor phenols | One-step ipso-substitution of the hydroxyl group; tolerant of many functional groups. | nih.gov |
| Deoxyfluorination | (Deoxo-Fluor) | 4-Methoxyphenol | Commercial reagent, though less effective for this specific substrate under tested conditions compared to newer reagents. | kiku.dk |
Phenol and Naphthalene Ring Functionalization Strategies
Once the core phenolic naphthalene structure is synthesized, its phenol and naphthalene rings can be further modified to create a diverse library of compounds. These functionalization strategies allow for the fine-tuning of molecular properties.
Derivatization through Condensation Reactions, Exemplified by Schiff Bases
Schiff bases, characterized by an imine (-C=N-) group, are readily formed through the condensation of a primary amine with an aldehyde or ketone. wjpsonline.com This reaction provides a straightforward method for derivatizing phenolic compounds that contain a carbonyl group or can be modified to include one. For phenolic naphthalene systems, this typically involves the reaction of a naphthaldehyde with an aminophenol or vice versa.
For example, the title compound of a study, 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol, was prepared via an acid-catalyzed condensation reaction between 1-naphthaldehyde (B104281) and 2-amino-5-methylphenol (B193566) (6-amino-m-cresol). nih.govnih.gov The resulting Schiff base structure is stabilized by an intramolecular O-H···N hydrogen bond. nih.govnih.gov Similarly, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde are well-studied and can exist in tautomeric forms (enol-imine and keto-amine), a property influenced by the N-substituent and crystal packing effects. researchgate.net
| Aldehyde/Ketone Component | Amine Component | Resulting Schiff Base | Reference |
|---|---|---|---|
| 1-Naphthaldehyde | 6-Amino-m-cresol | 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol | nih.govnih.gov |
| Salicylaldehyde (B1680747) | Various aromatic amines | Various salicylaldehyde Schiff bases | science.gov |
| 2-Hydroxynaphthalene-1-carbaldehyde | Various amines | N-Substituted naphthal-dimines | researchgate.net |
Mannich-Type Reactions for Targeted Phenol Modification
The Mannich reaction is a powerful tool for the C-alkylation of phenols, specifically for introducing aminomethyl groups onto the aromatic ring. researchgate.net The reaction involves the aminoalkylation of an active hydrogen compound, in this case, a phenol. The typical reagents are formaldehyde (B43269), a primary or secondary amine (or ammonia), and the phenolic substrate. acs.orgacs.org
The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine. The electron-rich phenol then attacks the iminium ion, usually at the ortho position to the hydroxyl group, to form the aminomethylated phenol. A wide variety of substituted phenols, including those with halogen, hydroxyl, and methyl substituents, have been successfully used in the Mannich reaction. acs.org The choice of amine can include dimethylamine, morpholine, or even more complex structures like iminodiacetic acid. acs.orgtandfonline.com In some cases, the reaction can lead to mono- or di-substituted products, and controlling the selectivity can be a challenge. tandfonline.com
| Phenol Substrate | Amine | Formaldehyde Source | Product Type | Reference |
|---|---|---|---|---|
| Halophenols (e.g., 2-bromophenol) | Dimethylamine | Formaldehyde | Aminomethylhalophenols (e.g., 4-(dimethylaminomethyl)-2-bromophenol) | acs.org |
| p-Cresol | Iminodiacetic acid | Formaldehyde | Phenol-iminodiacetic acid ligands | tandfonline.com |
| p-Cresol, 4-Methoxyphenol | Cyclic aminal (as preformed Mannich reagent) | N/A | Diastereomeric Mannich bases | mdpi.com |
Introduction of Diverse Substituents for Structural Diversification
Beyond the formation of Schiff bases and Mannich bases, a multitude of other reactions can be employed to diversify the structure of phenolic naphthalene systems. These methods focus on creating new C-C or C-heteroatom bonds at various positions on either the phenol or naphthalene ring.
Direct Csp²–H functionalization is an atom-economical strategy to introduce new substituents without pre-functionalization. rsc.org This can include transition-metal-catalyzed coupling reactions. For instance, iron-catalyzed reactions can achieve the ortho-alkylation of phenols with diazo compounds. rsc.org
The naphthalene moiety itself can be functionalized through various means. Photobromination of 1,4-dibromonaphthalene, followed by silver ion-assisted hydrolysis, provides a route to hydroxylated and brominated tetralin structures, which can be subsequently oxidized to form functionalized naphthoquinones. researchgate.net Naphthalene-1,4-dione can also be directly reacted with amines to introduce substituents at the 2-position, leading to a variety of analogues. nih.gov
Furthermore, functional groups already present on the scaffold can be transformed. Phenolic aldehydes, for example, can be reduced to the corresponding diols, which can then be used as monomers for the synthesis of polyesters or polyurethanes, demonstrating the potential to convert these molecules into valuable polymeric materials. nih.gov
| Strategy | Example Reaction | Resulting Structure | Reference |
|---|---|---|---|
| C-H Functionalization | Fe-catalyzed ortho-alkylation of 1-naphthol (B170400) with α-aryl-α-diazoesters. | ortho-Alkylated naphthols | rsc.org |
| Halogenation/Oxidation | Photobromination of dibromonaphthalene followed by hydrolysis and oxidation. | Tribromonaphthoquinone | researchgate.net |
| Nucleophilic Addition to Quinone | Reaction of naphthalene-1,4-dione with various amines. | 2-Amino-substituted naphthalene-1,4-diones | nih.gov |
| Functional Group Transformation | Reduction of phenolic aldehydes (e.g., vanillin) to diols. | Biobased organic diols | nih.gov |
Computational Chemistry and Advanced Theoretical Investigations of 2 Fluoro 5 Naphthalen 1 Yl Phenol
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. These methods allow for the determination of the most stable conformation, known as the optimized geometry, which corresponds to the minimum energy state on the potential energy surface.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying organic molecules like 2-Fluoro-5-(naphthalen-1-yl)phenol. acs.org DFT methods are favored for their balance of computational efficiency and accuracy in predicting molecular properties. espublisher.com These calculations are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net The theory is grounded in the principle that the energy of a molecule can be determined from its electron density. This approach is widely applied to analyze the structural and electronic characteristics of complex aromatic and phenolic compounds. jcsp.org.pkresearchgate.netajchem-a.com
The accuracy of DFT calculations is highly dependent on the strategic selection of a functional and a basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules. It is frequently paired with Pople-style basis sets, such as 6-311++G(d,p). acs.orgnih.govresearchgate.netjcsp.org.pk
This combination is well-regarded for its ability to produce reliable results for molecular geometries, vibrational spectra, and electronic properties. researchgate.net The 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, which is essential for an accurate description of aromatic systems like this compound. Other functionals, such as those from the Minnesota family (e.g., M06), may also be employed depending on the specific properties being investigated. explorationpub.com
A critical step in validating the chosen computational methodology is the comparison of calculated geometrical parameters with experimental data, typically obtained from X-ray crystallography. This comparative analysis involves examining key bond lengths and bond angles. A strong correlation between the theoretical and experimental data confirms that the level of theory used is appropriate for accurately modeling the molecule's structure. acs.orgnih.gov For related phenolic or naphthalenic compounds, studies have consistently shown that geometries optimized using methods like DFT/B3LYP/6-311++G(d,p) are in good agreement with experimental findings. jcsp.org.pk
Table 1: Illustrative Comparative Analysis of Geometrical Parameters for a Phenol-Naphthalene System
| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |
| C-O Bond Length (Å) | 1.365 | 1.362 |
| O-H Bond Length (Å) | 0.968 | 0.965 |
| C-F Bond Length (Å) | 1.350 | 1.348 |
| C-C-O Bond Angle (°) | 119.5 | 119.3 |
| C-C-F Bond Angle (°) | 118.7 | 118.5 |
Note: The data in this table are representative examples for similar molecular structures and are intended for illustrative purposes only, as specific experimental data for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and chemical reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energies of these orbitals, calculated using DFT, are fundamental descriptors of a molecule's electronic character. researchgate.netajchem-a.com The HOMO energy (EHOMO) is related to the ionization potential, indicating the ease of removing an electron. The LUMO energy (ELUMO) is related to the electron affinity, signifying the ability to accept an electron. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter for predicting molecular stability and reactivity. nih.gov
Large Energy Gap : A molecule with a large HOMO-LUMO gap is generally characterized by high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules. mdpi.com
Small Energy Gap : Conversely, a small HOMO-LUMO gap indicates that the molecule is more easily excitable, suggesting higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov These are termed "soft" molecules. mdpi.com
Therefore, the HOMO-LUMO gap serves as a simple yet effective indicator of a molecule's dynamic and reactive behavior. espublisher.com
Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.574 |
| LUMO Energy | ELUMO | - | -2.093 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.481 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.241 |
| Chemical Softness | S | 1 / (2η) | 0.223 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.334 |
Note: Values are illustrative, based on calculations for similar aromatic compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and serve to demonstrate the output of such theoretical analyses. ajchem-a.com
Natural Bond Orbital (NBO) Analysis
Intramolecular charge transfer (ICT) and hyperconjugation are key electronic phenomena that significantly influence the properties of this compound. NBO analysis allows for the quantification of these interactions by examining the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory.
In the case of this compound, several significant donor-acceptor interactions are anticipated. The oxygen atom of the hydroxyl group, with its lone pairs (n_O), and the fluorine atom, also possessing lone pairs (n_F), act as potent electron donors. The π systems of the phenol (B47542) and naphthalene (B1677914) rings serve as both donors and acceptors.
Key hyperconjugative interactions expected in this molecule include:
n_O → π : Delocalization of an oxygen lone pair into the antibonding π orbitals of the phenolic ring. This interaction contributes to the partial double bond character of the C-O bond and enhances electron density in the aromatic system.
n_F → π : Delocalization of a fluorine lone pair into the antibonding π orbitals of the phenolic ring. While fluorine is highly electronegative, its lone pairs can participate in resonance, influencing the electronic properties of the ring.
π → π *: Intramolecular charge transfer between the π orbitals of the phenolic ring and the naphthalene moiety. Given the extended conjugation, this type of interaction is expected to be significant, facilitating electron delocalization across the entire molecular framework.
σ → π * and π → σ *: Interactions involving the sigma and pi frameworks that further contribute to electron delocalization and molecular stability.
A hypothetical data table illustrating the types of significant interactions and their expected relative strengths is presented below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Estimated Relative Strength) | Interaction Type |
| n(O) | π(C-C) of Phenol Ring | High | Hyperconjugation |
| n(F) | π(C-C) of Phenol Ring | Moderate | Hyperconjugation |
| π(Phenol) | π(Naphthalene) | High | Intramolecular Charge Transfer |
| π(Naphthalene) | π(Phenol) | Moderate | Intramolecular Charge Transfer |
The extent of electron delocalization is a critical factor in determining the stability of a molecule. In this compound, the fusion of the phenolic and naphthalenic π-systems creates a large, conjugated framework conducive to extensive electron delocalization. The delocalization of electrons is not confined to individual rings but extends across the bond connecting the two moieties.
NBO analysis quantifies this delocalization by revealing deviations from the idealized Lewis structure. The stabilization energies (E(2)) from donor-acceptor interactions are direct measures of the energetic significance of electron delocalization. The greater the sum of these energies, the more the electronic structure is stabilized by these delocalization effects.
The presence of both an electron-donating hydroxyl group and an electronegative fluorine atom on the phenolic ring introduces a push-pull electronic effect. The hydroxyl group donates electron density into the ring via resonance (n_O → π), while the fluorine atom withdraws electron density via induction (σ-withdrawal) but can also donate via resonance (n_F → π). This electronic interplay, combined with the electron-rich naphthalene ring, leads to a highly delocalized system. This extensive delocalization is a key contributor to the thermodynamic stability of the molecule. The stability of similar aromatic structures is often attributed to such extensive delocalization and intramolecular interactions nih.gov.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Red : Regions of most negative electrostatic potential, indicating an excess of electron density. These are the most likely sites for electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating a deficiency of electron density. These are the most likely sites for nucleophilic attack.
Green : Regions of neutral or near-zero electrostatic potential.
For this compound, the MEP map is expected to reveal several key features:
Negative Potential (Red) : The most intense red region is anticipated to be located around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. The fluorine atom will also exhibit a region of negative potential. The π-electron clouds above and below the planes of the phenolic and naphthalene rings will also show negative potential, making these regions susceptible to electrophilic attack.
Positive Potential (Blue) : The most positive potential (a "σ-hole") is expected on the hydrogen atom of the hydroxyl group, making it a prime site for hydrogen bonding and interaction with nucleophiles. The hydrogen atoms attached to the aromatic rings will exhibit moderately positive potential.
Based on the MEP, the following reactivity predictions can be made for this compound:
Electrophilic Attack : The oxygen atom and the aromatic rings (particularly the electron-rich positions ortho and para to the hydroxyl group, though substitution patterns will influence this) are the most probable sites for electrophilic attack.
Nucleophilic Attack : The hydrogen of the hydroxyl group is the most likely site for nucleophilic attack or deprotonation. The carbon atom attached to the fluorine might also be susceptible to nucleophilic aromatic substitution under certain conditions, a reactivity pattern observed in other fluorinated aromatic compounds researchgate.net.
Studies on substituted phenols have shown a strong correlation between the electrostatic potential at the hydroxyl group and the molecule's acidity frontiersin.orguclouvain.be. The MEP map provides a clear visual representation of these electronic effects that govern the molecule's reactivity.
Prediction and Characterization of Non-Linear Optical (NLO) Properties
Molecules with large π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in optoelectronics and photonics. The key parameters that quantify the NLO response of a molecule at the microscopic level are the polarizability (α) and the first hyperpolarizability (β).
This compound possesses the structural features conducive to NLO activity:
An extensive π-conjugated system : The combination of the phenol and naphthalene rings provides a large, delocalized electron network.
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can provide values for the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). While specific calculated values for this compound are not available, studies on similar molecules suggest that it would likely possess a significant NLO response. For instance, a computational study on 2-fluoro-4-(naphthalen-1-yl)aniline, a structurally analogous compound, highlighted its potential for NLO applications bohrium.com. Another study on N-(3-fluorophenyl)naphthaldimine also indicated microscopic NLO behavior researchgate.net.
The predicted NLO properties are often compared to those of a standard reference material, such as urea. A hypothetical comparison is presented in the table below.
| Property | This compound (Hypothetical) | Urea (Reference) |
| Dipole Moment (μ) in Debye | > 2 D | 1.37 D |
| Polarizability (α) in a.u. | High | ~35 a.u. |
| First Hyperpolarizability (β) in a.u. | Significantly > Urea | ~372 a.u. |
The presence of the fluorine atom can further enhance the NLO properties by modifying the electronic distribution and increasing the molecular asymmetry.
Conformational Analysis and Tautomerism Studies (e.g., Enol-Keto Tautomerism in Phenols)
The three-dimensional structure and the potential for isomerism are crucial for understanding the behavior of a molecule. For this compound, conformational analysis primarily involves the orientation of the naphthalene ring relative to the phenol ring and the orientation of the hydroxyl group.
Rotational Isomerism : The single bond connecting the phenolic and naphthalenic rings allows for rotation. Computational studies can determine the potential energy surface for this rotation, identifying the most stable conformer(s) and the energy barriers between them. The steric hindrance between the hydrogen atoms on the adjacent rings and the electronic interactions (conjugation) will be the primary factors determining the preferred dihedral angle. The most stable conformation is likely to be one where the two ring systems are not perfectly coplanar to minimize steric repulsion, but close enough to planarity to maintain significant π-conjugation.
Hydroxyl Group Orientation : The hydroxyl group can also rotate. The orientation of the O-H bond relative to the fluorine atom and the rest of the ring will influence intramolecular interactions, such as hydrogen bonding.
Enol-Keto Tautomerism : Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, the enol form is overwhelmingly favored due to the stability conferred by the aromaticity of the phenolic ring. The keto tautomers would involve the disruption of this aromatic system, which is energetically highly unfavorable. Computational studies would confirm this by calculating the relative energies of the enol and keto forms, with the enol form predicted to be significantly lower in energy, indicating that the equilibrium lies almost entirely towards the phenolic structure.
Advanced Spectroscopic Simulation (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry provides powerful tools for simulating various types of spectra, which can be used to interpret experimental data and to characterize the molecule's structure and bonding.
Vibrational Frequencies (IR and Raman) : DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Key predicted vibrational modes would include:
O-H stretching frequency, which would be sensitive to hydrogen bonding.
C-F stretching frequency.
Aromatic C-H and C=C stretching vibrations.
Vibrations associated with the naphthalene ring system.
NMR Chemical Shifts (¹H and ¹³C) : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.
¹H NMR : The chemical shift of the phenolic proton would be a key feature, influenced by the electronic environment and potential hydrogen bonding. The chemical shifts of the aromatic protons on both the phenol and naphthalene rings would provide detailed information about the electronic distribution within the molecule.
¹³C NMR : The calculated ¹³C chemical shifts would help in the assignment of all carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms would show characteristic shifts due to the large electronegativity of these atoms.
A simulated data table for key predicted NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) (Relative to TMS) | Predicted ¹³C Chemical Shift (ppm) (Relative to TMS) |
| Phenolic OH | > 5.0 | - |
| Aromatic CH (Phenol) | 6.8 - 7.5 | 110 - 130 |
| Aromatic CH (Naphthalene) | 7.2 - 8.2 | 120 - 135 |
| C-OH (Phenol) | - | > 150 |
| C-F (Phenol) | - | > 155 (with C-F coupling) |
| Naphthalene Bridgehead C | - | ~130 - 140 |
These simulated spectroscopic data, in conjunction with experimental results, provide a comprehensive picture of the molecular structure and electronic properties of this compound.
Theoretical Calculations of Thermodynamic Properties (e.g., Gibbs Free Energy, Enthalpy, Entropy)
Theoretical and computational chemistry provide powerful tools for investigating the thermodynamic properties of molecules, offering insights into their stability, reactivity, and behavior under various conditions. For the compound this compound, a comprehensive understanding of its thermodynamic parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S) is crucial for predicting its chemical equilibrium and the spontaneity of reactions involving it. However, a review of the current scientific literature did not yield specific studies detailing the theoretical calculations of these thermodynamic properties for this compound.
While direct computational data for this compound is not available, the methodologies used for similar aromatic and phenolic compounds can be described to illustrate the approach that would be taken for such an analysis. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the thermodynamic properties of molecules. For instance, studies on related compounds such as 2-chloro-5-fluoro phenol and 2-methyl-5-(propan-2-yl) phenol have utilized DFT methods with specific basis sets (e.g., B3LYP/6–31++G(d,p) or B3LYP/6-311G(d,p)) to determine their optimized molecular geometry and vibrational frequencies. researchgate.netijsred.com These vibrational frequencies are then used to compute the standard statistical thermodynamic functions. researchgate.net
The general principles of these calculations involve:
Geometric Optimization: The first step is to find the lowest energy structure of the molecule.
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule.
Thermodynamic Property Calculation: The Gibbs free energy, enthalpy, and entropy are then calculated based on the vibrational analysis and the principles of statistical mechanics. These calculations typically include contributions from translational, rotational, vibrational, and electronic motions of the molecule. researchgate.net
For a molecule like this compound, such theoretical investigations would provide valuable data on its intrinsic stability and energy profile. The calculated values for Gibbs free energy would indicate the spontaneity of processes at a given temperature and pressure. Enthalpy calculations would provide information on the total energy content of the molecule, and entropy calculations would describe the degree of disorder in the system.
It has been observed in studies of similar compounds that thermodynamic quantities such as heat capacity, entropy, and enthalpy increase with rising temperature. researchgate.net A similar trend would be expected for this compound.
Although specific data tables for this compound cannot be presented due to the absence of dedicated research in the public domain, the established computational methodologies are fully capable of generating such data. Future computational studies on this compound would be invaluable for a more complete understanding of its chemical and physical properties.
Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 5 Naphthalen 1 Yl Phenol and Its Analogues
Aromatic Substitution Reaction Patterns
The substitution patterns on the phenolic ring of 2-fluoro-5-(naphthalen-1-yl)phenol are determined by the electronic and steric effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group, the fluorine (-F) atom is deactivating but ortho-, para-directing, and the naphthyl group exerts its own electronic and significant steric influence.
Electrophilic Aromatic Substitution Pathways
In electrophilic aromatic substitution (SEAr) reactions, the benzene (B151609) ring acts as a nucleophile, attacking an incoming electrophile. byjus.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. lumenlearning.com The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring through resonance. byjus.comlibretexts.org Conversely, the fluorine atom is a weakly deactivating substituent due to its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions because of its ability to stabilize the carbocation intermediate (the arenium ion) via resonance. organicchemistrytutor.commasterorganicchemistry.com The naphthyl group is generally considered a weakly activating or deactivating group that directs to its ortho and para positions. msu.edu
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| Hydroxyl (-OH) | C1 | Strongly Activating (Resonance) | Ortho, Para | C2 (blocked), C6, C4 |
| Fluorine (-F) | C2 | Weakly Deactivating (Inductive) | Ortho, Para | C1 (blocked), C3 |
| Naphthyl | C5 | Weakly Activating/Deactivating | Ortho, Para | C4, C6 |
Nucleophilic Aromatic Substitution of the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is in stark contrast to electrophilic substitution, as it requires the aromatic ring to be electron-poor. numberanalytics.com The SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comchemistrysteps.com
For SNAr to occur, strong electron-withdrawing groups (such as nitro or cyano groups) must be present on the aromatic ring, positioned ortho or para to the leaving group, to stabilize the negative charge of the Meisenheimer complex. wikipedia.orgbyjus.compressbooks.pub In this compound, the leaving group is the fluorine atom. However, the ring is substituted with an electron-donating hydroxyl group and a bulky naphthyl group, not strong electron-withdrawing groups. This electronic configuration generally disfavors the SNAr mechanism.
Interestingly, the fluorine atom itself can play a dual role. While C-F bonds are very strong, the high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, which can accelerate the initial nucleophilic attack—the rate-determining step of the SNAr reaction. masterorganicchemistry.com Therefore, the cleavage of the C-F bond is not the rate-limiting step. masterorganicchemistry.com Some modern methods have enabled the SNAr of unactivated fluoroarenes, for instance, through the generation of a phenoxyl radical, which acts as a powerful transient electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution. osti.gov Another approach involves photoredox catalysis to facilitate the substitution on electron-neutral or even electron-rich fluoroarenes. nih.gov Without such specific catalytic systems, nucleophilic substitution of the fluorine atom in this compound would be considered highly challenging.
Oxidative Transformations Involving the Phenolic Moiety
The phenolic hydroxyl group is susceptible to oxidation, leading to a range of reactive intermediates and subsequent coupling reactions. These transformations are central to the biosynthesis of many natural products and have been extensively developed in synthetic chemistry. nih.gov
Formation and Behavior of Phenolic Radical Intermediates
The oxidation of phenols, typically through a one-electron transfer process often mediated by metal catalysts (like Fe, V, Cu) or enzymes, generates a phenoxyl radical. nih.gov This radical intermediate is stabilized by resonance, with the unpaired electron delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. nih.gov
The distribution of radical character across these positions dictates the subsequent reactivity and regioselectivity of coupling reactions. For this compound, oxidation would form a phenoxyl radical with significant spin density at the oxygen, C4, and C6 positions. The fluorine and naphthyl substituents would further modulate this spin density distribution.
Homo- and Cross-Coupling Reactions of Phenols/Naphthols
Phenoxyl radicals are key intermediates in oxidative coupling reactions, which can lead to the formation of new carbon-carbon or carbon-oxygen bonds. nih.gov These reactions can be classified as either homo-coupling (dimerization of the same phenol) or cross-coupling (reaction between two different phenols or a phenol (B47542) and another aromatic species). acs.org
The oxidative coupling of phenols is generally more challenging to control than that of naphthols due to the higher oxidation potential of phenols and the multiple resonance forms of the resulting radical intermediates. nih.govacs.org In the context of this compound, intramolecular coupling is a possibility, though less likely without specific directing groups or catalytic templates. More commonly, it would undergo intermolecular homo-coupling to form a biaryl compound or cross-coupling with other phenolic or naphtholic substrates. nih.gov Various catalytic systems, particularly those based on iron and vanadium, have been developed to promote these transformations selectively. acs.orgacs.orgcapes.gov.br
Analysis of Regio-, Chemo-, and Enantioselectivity in Oxidative Coupling Processes
Achieving selectivity in oxidative coupling is a significant synthetic challenge. acs.orgacs.org
Regioselectivity refers to the control over the position of the new bond (e.g., ortho-ortho, ortho-para, or para-para coupling). For a substrate like this compound, coupling could occur at the C4 or C6 positions. The outcome is highly dependent on the catalyst, solvent, and steric factors. acs.org For instance, vanadium catalysts have shown high regioselectivity in the oxidative coupling of certain phenols. acs.orgnih.gov
Chemoselectivity involves differentiating between homo- and cross-coupling when two different phenols are present. acs.orgnih.gov This is often controlled by using a stoichiometric excess of one coupling partner or by employing catalysts that can distinguish between the electronic and steric properties of the two substrates. nih.govnih.gov Iron-catalyzed systems, for example, have been tuned to favor cross-coupling over homo-coupling by manipulating the reaction medium. acs.org
Enantioselectivity is crucial when the coupling reaction creates axially chiral biaryl products (atropisomers), which are valuable as chiral ligands and in pharmaceuticals. mdpi.com Significant progress has been made in the enantioselective oxidative coupling of naphthols using chiral catalysts based on iron, copper, and vanadium. mdpi.comrsc.orgnih.gov Achieving high enantioselectivity in the coupling of phenols is more difficult but has been accomplished with specialized chiral vanadium and iron complexes. nih.govrsc.org The steric bulk of the naphthyl group in this compound would likely play a significant role in any potential enantioselective coupling.
Table 2: Factors Influencing Selectivity in Oxidative Coupling Reactions
| Selectivity Type | Key Influencing Factors | Examples of Catalytic Systems |
|---|---|---|
| Regioselectivity | Steric hindrance of substituents, Catalyst structure, Solvent polarity | Vanadium catalysts for ortho-ortho coupling capes.gov.brnih.gov |
| Chemoselectivity | Relative oxidation potentials of substrates, Catalyst-substrate affinity, Reaction conditions (e.g., solvent) | Iron catalysts in specific solvents (e.g., HFIP) favoring cross-coupling acs.org |
| Enantioselectivity | Chiral ligand design, Metal center (Fe, Cu, V), Reaction temperature | Chiral diamine-copper complexes, mdpi.com Iron-bisquinolyldiamine complexes, mdpi.comnih.gov Chiral vanadium-salan complexes nih.gov |
Role of Radical Intermediates and Transition States in Reaction Mechanisms
The reactivity of phenolic compounds, including this compound, can be significantly influenced by the formation of radical intermediates and the nature of the transition states in their reaction pathways. Radicals, which are species with an unpaired electron, are often involved in oxidation and other chemical transformations of phenols. libretexts.orglibretexts.orgic.ac.uk
Radical intermediates are typically generated through processes like homolytic bond cleavage, which can be initiated by heat, light, or chemical reagents. libretexts.org In the context of phenols, the hydrogen atom of the hydroxyl group can be abstracted, leading to the formation of a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring system. libretexts.org The stability of these radical intermediates is a key factor in determining the reaction pathway. Generally, radical stability increases with the degree of substitution, meaning tertiary radicals are more stable than secondary, which are more stable than primary radicals. libretexts.org Allylic and benzylic radicals also exhibit enhanced stability due to resonance delocalization. libretexts.org
The transition state represents the highest energy point along the reaction coordinate between reactants and products. Its structure and energy determine the activation energy and, consequently, the rate of the reaction. For reactions involving phenols, the transition state can involve complex interactions. For instance, in the phenoxyl/phenol self-exchange reaction, the transition state is characterized by a concerted proton-electron transfer (CPET) mechanism. researchgate.net In this process, the transferred electron belongs to a π spin intrinsic bond orbital (IBO) of the aromatic system, while the β spin IBO of the phenolic O-H σ bond remains localized. researchgate.net
Computational studies have been employed to investigate the energetics of various reaction pathways involving radical intermediates. For example, in copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant, an adduct between copper and the N-sulfonimidyl radical is implicated as the species that promotes hydrogen-atom transfer (HAT) from the substrate. rsc.org Such studies help in understanding the site-selectivity and stereoselectivity of these reactions. rsc.org
Furthermore, the environment can play a crucial role in radical reactions. While radicals are neutral and less solvated than ions, they can be trapped within solvent cages, which can influence their reactivity. libretexts.orgic.ac.uk
Reactions Involving the Naphthalene (B1677914) Moiety
The naphthalene component of this compound introduces a distinct set of reactive properties to the molecule. Naphthalene is a polycyclic aromatic hydrocarbon that, while resembling benzene, is generally more reactive in both substitution and addition reactions. libretexts.org
Electrophilic and Nucleophilic Reactions on the Naphthalene Ring System
Electrophilic Aromatic Substitution (EAS):
Naphthalene readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wordpress.comvpscience.orgnumberanalytics.comuomustansiriyah.edu.iq The increased reactivity of naphthalene compared to benzene is attributed to the fact that the delocalization of the ten π-electrons over the ten carbon atoms is less efficient than in benzene, leading to a partial localization of the double bonds and thus higher nucleophilicity. stackexchange.com
The position of substitution on the naphthalene ring is a critical aspect of its reactivity. The α-position (C1, C4, C5, and C8) is generally more reactive and kinetically favored for most electrophilic substitutions because the carbocation intermediate formed during α-attack is more stable, with a greater number of resonance structures that preserve one of the aromatic sextets. libretexts.orgwordpress.comvpscience.org However, the β-position (C2, C3, C6, and C7) can be favored under certain conditions, often leading to the thermodynamically more stable product. wordpress.com
A classic example of this is the sulfonation of naphthalene. At lower temperatures (around 80 °C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures (around 160 °C), the thermodynamically controlled product, naphthalene-2-sulfonic acid, predominates. libretexts.orgvpscience.orgnumberanalytics.com Similarly, in Friedel-Crafts acylation, the solvent can influence the site of substitution; carbon disulfide favors α-acylation, while nitrobenzene (B124822) favors β-acylation due to the formation of a bulky complex. libretexts.orgwordpress.comuomustansiriyah.edu.iq
The presence of the fluoro-phenol substituent on the naphthalene ring in this compound will further direct incoming electrophiles. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. savemyexams.comchemistrysteps.com Their combined influence will determine the regioselectivity of electrophilic attack on the naphthalene moiety.
| Reaction | Reagents | Typical Product(s) | Controlling Factors |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | α-Nitronaphthalene | Kinetic control vpscience.orgnumberanalytics.com |
| Halogenation | Br₂/CCl₄ | α-Bromonaphthalene | Kinetic control vpscience.org |
| Sulfonation | Conc. H₂SO₄ | Naphthalene-1-sulfonic acid | Kinetic control (80 °C) vpscience.orgnumberanalytics.com |
| Naphthalene-2-sulfonic acid | Thermodynamic control (160 °C) vpscience.orgnumberanalytics.com | ||
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | α-Acylnaphthalene | Solvent (e.g., CS₂) wordpress.comuomustansiriyah.edu.iq |
| β-Acylnaphthalene | Solvent (e.g., nitrobenzene) wordpress.comuomustansiriyah.edu.iq |
Nucleophilic Aromatic Substitution (NAS):
In contrast to electrophilic substitution, nucleophilic aromatic substitution on an unsubstituted naphthalene ring is difficult. However, NAS can occur if the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer-like complex). masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to a leaving group stabilizes this intermediate, facilitating the reaction. libretexts.org For this compound, the fluorine atom could potentially act as a leaving group in a NAS reaction, although this would require harsh conditions or further activation of the ring system.
Metal-Catalyzed Transformations
Metal catalysts play a pivotal role in modern organic synthesis, enabling a wide range of transformations on aromatic compounds, including those containing C-F bonds and naphthalene moieties.
Catalytic C-F Bond Activation Processes and Associated Catalytic Cycles
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. researchgate.net However, various transition metal-based catalytic systems have been developed to achieve this. These processes are highly desirable for converting readily available fluoroaromatics into more complex molecules. researchgate.net
Transition metals such as nickel, palladium, and copper are commonly employed for C-F bond activation. researchgate.netwhiterose.ac.uk The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. For example, a plausible catalytic cycle for a palladium-catalyzed cross-coupling of a fluoroaromatic with a terminal alkyne (Sonogashira coupling) would involve:
Oxidative addition of the aryl fluoride (B91410) to a Pd(0) species to form an L₂ArPd(II)F complex.
Coordination of the alkyne to the palladium complex.
Deprotonation of the alkyne by a base.
Reductive elimination to form the C-C coupled product and regenerate the active Pd(0) catalyst. researchgate.net
Nickel complexes with bidentate phosphine (B1218219) ligands have also shown high efficacy in C-F bond activation, facilitating reactions like cross-coupling with organozinc reagents and amination of fluoroaromatics. researchgate.net More recently, visible light photoredox catalysis has emerged as a mild and powerful tool for C-F bond cleavage, generating carbon-centered radicals that can participate in various synthetic transformations. nih.govmdpi.com This approach has been successfully applied to the defluorination of polyfluoroalkyl substances (PFAS). nih.gov
| Catalyst System | Transformation | Key Mechanistic Step |
|---|---|---|
| Palladium(0)/Ligand | Sonogashira cross-coupling | Oxidative addition of C-F bond to Pd(0) researchgate.net |
| Nickel(0)/Bidentate Phosphine | Cross-coupling with organozincs | Oxidative addition of C-F bond to Ni(0) researchgate.net |
| Nickel(0)/Ligand | Amination with primary amines | C-F bond activation researchgate.net |
| Organic Photoredox Catalyst | Hydrodefluorination, Cross-coupling | Single-electron reduction of C-F bond nih.gov |
| Simple Trialkylphosphines | Hydrodefluorination, Aminodefluorination | Oxidative addition to P(III) center whiterose.ac.uk |
Other Transition Metal-Mediated Chemical Transformations
Beyond C-F activation, the this compound molecule can undergo various other transition metal-catalyzed reactions. The phenolic hydroxyl group and the naphthalene ring offer multiple sites for such transformations.
For instance, phenols can undergo ortho-alkylation with diazo compounds catalyzed by metals like iron or copper. rsc.org The proposed mechanisms can involve either a metal-carbene pathway or a Lewis acid-mediated pathway where the metal coordinates to the hydroxyl group, facilitating electrophilic addition at the ortho position. rsc.org
The naphthalene moiety can also participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, particularly if it is first converted to a halide or triflate derivative. These reactions are fundamental in constructing complex organic molecules.
Mechanistic Investigations through Kinetic and Isotopic Studies
Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of chemical reactions. By measuring reaction rates under different conditions and by tracing the path of isotopes through a reaction, detailed information about transition states and intermediates can be obtained.
Kinetic Studies:
Isotopic Studies:
Isotope labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C or ¹⁴C) and then determining the position of the isotope in the product. This provides direct information about bond-breaking and bond-forming events. chemrxiv.orguchicago.educhemrxiv.org
A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the ratio of the rate constant for a reaction with the light isotope to the rate constant with the heavy isotope. A significant KIE is often indicative of the breaking of the bond to the isotopically labeled atom in the rate-determining step of the reaction. For instance, a large KIE observed upon deuteration of a C-H bond suggests that this bond is being cleaved in the transition state. acs.org
In the context of phenolic compounds, isotopic labeling has been used to study phenomena such as quantum mechanical tunneling in conformational rotations and hydrogen migration. acs.org For this compound, isotopic labeling of the phenolic hydrogen, the fluorine atom, or specific carbons on the naphthalene ring could provide valuable information about the mechanisms of its various reactions. For example, ¹⁸F labeling could be used to study the dynamics of nucleophilic substitution at the C-F bond. nih.gov
Identification and Characterization of Reaction Intermediates (e.g., Quinone Methides)
The oxidation of phenols is a well-established route to the formation of highly reactive intermediates known as quinone methides. These species are characterized by a cyclohexadiene core with an exocyclic methylene (B1212753) and a carbonyl group and are key players in various chemical and biological processes. nih.govnih.gov The formation of a quinone methide from this compound would likely proceed through the oxidation of the phenolic hydroxyl group.
Although no direct experimental data exists for the target molecule, studies on analogous compounds provide insight into the potential reaction pathways. For instance, the oxidation of phenols can be achieved using a variety of oxidizing agents, including strong agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which can convert the hydroxyl group to a carbonyl group. kaibangchem.com The mechanism often involves the initial formation of a phenoxy radical, which can then undergo further reactions to yield the quinone-like structure. kaibangchem.com
The presence of a fluorine atom at the ortho position to the hydroxyl group is expected to influence the reactivity. Fluorine's high electronegativity withdraws electron density from the benzene ring, which can affect the susceptibility of the ring to electrophilic attack. kaibangchem.com However, in the context of oxidation to a quinone methide, the primary reaction occurs at the hydroxyl group and the adjacent carbon atom. The electron-withdrawing nature of fluorine could potentially influence the stability and subsequent reactivity of any charged or radical intermediates formed.
The naphthalene substituent introduces a more complex aromatic system. Naphthalene is generally more reactive than benzene towards electrophilic substitution and oxidation. vpscience.orgnih.gov Theoretical studies on the oxidation of naphthalene by hydroxyl radicals have shown that the reaction proceeds via OH-addition, with the formation of 1-naphthol (B170400) being the most favorable pathway at lower temperatures. nih.gov This suggests that the naphthalene ring in this compound could also be susceptible to oxidative transformations.
The generation of ortho-quinone methides (o-QMs) from substituted phenols has been demonstrated through various methods, including mild anionic triggering procedures from salicylaldehydes. nih.gov These o-QMs are highly polarized and reactive intermediates that can undergo 1,4-conjugate additions with nucleophiles or [4+2] cycloaddition reactions. nih.gov
Table 1: Reactivity of Analogous Phenolic Compounds and Naphthalene
| Compound/System | Reaction Type | Key Intermediates/Products | Observations |
| Fluorophenols | Oxidation | Quinone-like structures, phenoxy radicals | The fluorine atom's electron-withdrawing nature influences ring reactivity. kaibangchem.com |
| Naphthalene | Oxidation by OH radicals | 1-Naphthol, 2-Naphthol (B1666908) | The α-position is generally more reactive. nih.gov |
| Salicylaldehydes | Anionic triggering | ortho-Quinone Methides (o-QMs) | o-QMs are highly reactive, polarized intermediates. nih.gov |
| Substituted Naphthoquinones | Oxidation of H₂S | Hydroper- and hydropolysulfides | The substituent pattern on the naphthoquinone ring affects the rate of oxidation. mdpi.comelsevierpure.com |
Given the structure of this compound, the formation of an ortho-quinone methide is plausible. The reaction would involve the oxidation of the phenol and the loss of a proton from the carbon bearing the naphthalene group. The resulting intermediate would be a highly reactive species, susceptible to nucleophilic attack.
Derivatization Strategies and Structure Reactivity Relationships of 2 Fluoro 5 Naphthalen 1 Yl Phenol
Synthesis of Substituted Phenol-Naphthalene Conjugates
The creation of the core 2-Fluoro-5-(naphthalen-1-yl)phenol structure would likely rely on modern cross-coupling reactions, which are instrumental in forming carbon-carbon bonds between aromatic rings. A primary and highly effective method would be the Suzuki-Miyaura coupling. This reaction would involve the palladium-catalyzed coupling of a fluorinated phenol (B47542) derivative with a naphthalene-based boronic acid or ester.
A plausible synthetic route could start from a readily available di-substituted benzene (B151609), such as 2-fluoro-5-bromophenol. This intermediate would then be reacted with 1-naphthaleneboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (such as K₂CO₃ or Cs₂CO₃) to yield the target molecule. The choice of solvent, base, and ligand would be critical to optimize the reaction yield and minimize side products.
Alternative strategies could involve other cross-coupling reactions like the Stille coupling (using an organotin reagent) or a Negishi coupling (using an organozinc reagent), though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Chemical Modifications at the Fluorine Position
Direct modification of the fluorine atom on the aromatic ring is challenging due to the strength of the carbon-fluorine bond. Nucleophilic aromatic substitution (SₙAr) to displace the fluorine atom would require harsh conditions and highly activated substrates, which are not present in this case. The electron-donating hydroxyl group further deactivates the ring towards nucleophilic attack.
Therefore, modifications at this position would likely be achieved by starting with a different precursor altogether. For instance, to synthesize an analog with a different functionality in place of fluorine, one might begin with a precursor like 2-amino-5-bromophenol. The amino group could then be converted to various other functional groups via Sandmeyer-type reactions before the cross-coupling step with the naphthalene (B1677914) moiety.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for derivatization. Its acidic proton can be easily removed by a base to form a phenoxide, which is a potent nucleophile.
Etherification: The phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form the corresponding ethers. This modification can alter the compound's solubility and hydrogen-bonding capabilities.
Esterification: Reaction with acyl chlorides or anhydrides under basic conditions (Schotten-Baumann reaction) would yield phenyl esters. wikipedia.org This is a common strategy to create prodrugs or to protect the hydroxyl group during subsequent synthetic steps.
O-Arylation: The hydroxyl group can also participate in Ullmann or Buchwald-Hartwig cross-coupling reactions with aryl halides to form diaryl ethers, further extending the aromatic system.
Functionalization of the Naphthalene Ring System
The naphthalene ring is susceptible to electrophilic aromatic substitution. slideshare.net The position of substitution is directed by the existing connection to the phenol ring and is generally favored at the alpha-positions (4-, 5-, and 8-positions) which are more reactive.
Nitration: Treatment with nitric acid and sulfuric acid would likely lead to the introduction of a nitro group onto the naphthalene ring, primarily at the 4- or 5-position. slideshare.net The nitro group can then be a precursor to an amino group via reduction.
Halogenation: Electrophilic halogenation using reagents like Br₂ or Cl₂ with a Lewis acid catalyst could introduce halogen atoms onto the naphthalene moiety.
Friedel-Crafts Reactions: Acylation or alkylation of the naphthalene ring could be achieved under Friedel-Crafts conditions, although regioselectivity can sometimes be a challenge with polysubstituted naphthalenes. slideshare.net
Design and Synthesis of Chemically Related Analogs for Structure-Property Correlation Studies
To understand how different structural features influence the properties of the parent compound, the synthesis of a library of analogs is essential.
Analogs with Varied Halogen Substitution Patterns (e.g., Chlorine, Bromine in similar compounds)
Replacing the fluorine atom with other halogens like chlorine or bromine would be synthetically straightforward by starting with the corresponding 2-chloro- or 2-bromo-5-bromophenol in the Suzuki coupling step. These analogs would allow for a systematic study of how halogen identity affects properties such as electronic character and potential halogen bonding interactions.
Incorporation of Other Heterocyclic or Aromatic Moieties
Due to the absence of research data, a discussion on the strategies for incorporating heterocyclic or aromatic rings onto the this compound scaffold, and the resulting structure-reactivity relationships, cannot be formulated. Similarly, the creation of data tables with research findings is not possible.
A table of compound names mentioned in the article is also not applicable, as no specific derivatives could be identified and discussed.
Advanced Methodological Approaches in the Study of Aryl Fluorine Compounds
In-Situ Spectroscopic Monitoring for Real-Time Reaction Analysis
The ability to monitor chemical reactions in real-time is a significant advantage in modern synthetic chemistry. In-situ spectroscopic techniques provide a continuous stream of data on reaction kinetics, the formation of intermediates, and the concentration of reactants and products without the need for sampling. This is particularly valuable in fluorine chemistry, where reactions can be rapid and highly exothermic.
For the synthesis of aryl fluorides, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be integrated into reaction setups. For instance, the progress of a fluorination reaction to produce a compound like 2-Fluoro-5-(naphthalen-1-yl)phenol could be tracked by monitoring the disappearance of the starting phenol (B47542) and the appearance of the fluorinated product.
Recent advancements have seen the development of compact, benchtop NMR spectrometers that can be integrated directly with continuous-flow reactors. This combination allows for real-time quality control and optimization of reaction conditions. In the context of synthesizing this compound, this would enable precise control over fluorinating agent addition and immediate detection of any side-product formation.
A hypothetical in-situ monitoring setup for the synthesis of this compound could involve the following:
| Parameter Monitored | Spectroscopic Technique | Information Gained |
| Consumption of Starting Phenol | 1H NMR or 19F NMR | Reaction rate, conversion efficiency |
| Formation of this compound | 19F NMR | Product formation rate, yield |
| Detection of Intermediates | FT-IR, Raman Spectroscopy | Mechanistic insights |
| Concentration of Reagents | UV-Vis Spectroscopy | Stoichiometric control |
This real-time data allows for rapid optimization of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to higher yields, improved safety, and a deeper understanding of the reaction mechanism.
Application of Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool in organic chemistry, offering significant advantages over traditional batch processing, especially for hazardous reactions. beilstein-journals.org This technique involves pumping reactants through a network of tubes and reactors, where the reaction occurs. mit.edursc.org The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat and mass transfer, enabling precise control over reaction conditions. mit.edursc.org
The synthesis of fluorinated organic compounds, which often involves toxic and corrosive reagents like elemental fluorine or sulfuryl fluoride (B91410), is particularly well-suited for flow chemistry. beilstein-journals.orgrsc.org The enclosed nature of flow systems enhances safety by minimizing operator exposure to hazardous materials. beilstein-journals.org Furthermore, the precise control over temperature and mixing can prevent runaway reactions and improve the selectivity of fluorination. beilstein-journals.orgrsc.org
For the synthesis of this compound, a continuous-flow setup could be designed to handle the introduction of a gaseous fluorinating agent, a process that is often challenging in batch reactors due to poor gas-liquid mixing. mit.edursc.org By using a mass flow controller, the precise amount of the fluorinating gas can be introduced into the reactor, ensuring stoichiometric control and maximizing efficiency. rsc.org
A representative flow chemistry setup for the synthesis of an aryl fluoride is depicted below:
| Component | Function | Advantage in Aryl Fluoride Synthesis |
| Syringe Pumps/Mass Flow Controllers | Precise delivery of liquid and gaseous reagents | Accurate stoichiometry, safe handling of hazardous gases. rsc.org |
| Microreactor (e.g., PFA tubing) | Provides reaction volume with high surface area | Excellent heat and mass transfer, rapid reaction quenching. mit.edursc.org |
| Back Pressure Regulator | Maintains pressure in the system | Allows for heating solvents above their boiling points, enhances gas solubility. |
| In-line Analytical Tools (e.g., FT-IR, NMR) | Real-time monitoring of the reaction | Immediate feedback for process optimization. researchgate.net |
| Collection Vessel | Collects the product stream | Continuous product formation and collection. |
The application of flow chemistry can lead to significant improvements in yield and safety for the synthesis of complex aryl fluorides.
Chemoinformatics and Computational Screening for Prediction of Novel Reactivity and Properties
Chemoinformatics and computational chemistry are invaluable tools for predicting the properties and reactivity of novel compounds, thereby accelerating the discovery and development process. For a molecule like this compound, computational methods can be employed to predict a range of physicochemical and biological properties before a single gram is synthesized in the lab.
Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties, and spectroscopic signatures (such as NMR chemical shifts). This information can aid in the structural elucidation of the compound and provide insights into its potential reactivity. For instance, by calculating the electron density around the aromatic rings, one could predict the most likely sites for further electrophilic or nucleophilic substitution.
Computational screening can also be used to explore the potential biological activity of this compound. By creating a virtual library of related structures and using quantitative structure-activity relationship (QSAR) models, it is possible to predict the compound's potential efficacy against various biological targets. This can help to prioritize synthetic efforts towards molecules with the most promising predicted activities.
A summary of computational approaches and their potential applications to this compound is presented below:
| Computational Method | Predicted Property | Relevance to Drug Discovery and Development |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data | Understanding reactivity, confirming experimental data. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, interactions with solvents | Predicting solubility and membrane permeability. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritizing synthetic targets, early-stage safety assessment. |
| Docking Simulations | Binding affinity to biological targets | Identifying potential therapeutic applications. |
These computational tools, when used in conjunction with experimental synthesis and testing, can significantly streamline the process of developing new aryl-fluorine compounds with desired properties.
Future Research Directions in Fluorinated Phenol Naphthalene Chemistry
Exploration of Novel Synthetic Pathways for Highly Complex Derivatization
The synthesis of "2-Fluoro-5-(naphthalen-1-yl)phenol" and its derivatives is foundational to unlocking their potential. While direct synthetic reports are scarce, established cross-coupling methodologies offer a logical starting point. Future research should focus on expanding the synthetic toolkit to allow for more complex and diverse derivatization.
A promising avenue lies in the Suzuki-Miyaura cross-coupling reaction . This powerful C-C bond-forming reaction could be employed by coupling 1-naphthalenylboronic acid with a suitably substituted 5-halo-2-fluorophenol, such as 5-bromo-2-fluorophenol. Research in this area could focus on optimizing reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, to achieve high yields and purity. The development of a robust and scalable Suzuki-Miyaura coupling protocol would be a significant step forward. researchgate.netnih.gov
Furthermore, direct C-H arylation represents a more atom-economical approach. rsc.org Investigating the palladium-catalyzed direct arylation of 2-fluorophenol (B130384) with naphthalene (B1677914) derivatives would eliminate the need for pre-functionalized starting materials. researchgate.net Research could explore various palladium catalysts and directing groups to control the regioselectivity of the arylation, ensuring the desired 5-naphthalenyl substitution pattern.
Beyond these established methods, the exploration of novel synthetic strategies is crucial. This could involve the development of one-pot procedures that combine multiple synthetic steps, or the use of flow chemistry to enable safer and more efficient synthesis of these compounds. The ability to introduce a wide range of functional groups onto both the phenol (B47542) and naphthalene rings will be critical for creating a library of derivatives for structure-activity relationship (SAR) studies.
| Synthetic Route | Reactants | Potential Advantages |
| Suzuki-Miyaura Coupling | 1-Naphthalenylboronic acid, 5-Bromo-2-fluorophenol | Well-established, high-yielding |
| Direct C-H Arylation | 2-Fluorophenol, Naphthalene derivative | Atom-economical, reduced synthetic steps |
Deeper Mechanistic Understanding of Underexplored Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of "this compound" is paramount for optimizing existing methods and developing new ones. While the general mechanisms of reactions like Suzuki coupling are well-documented, the specific influence of the fluorine substituent and the bulky naphthalene group on the reaction kinetics and pathways warrants detailed investigation.
For instance, in the context of Suzuki coupling, mechanistic studies could probe the rates of oxidative addition, transmetalation, and reductive elimination, and how these are affected by the electronic and steric properties of the substrates. Understanding these nuances could lead to the design of more efficient and selective catalytic systems.
Furthermore, the photophysical properties of this compound are largely unknown. Given that naphthalene derivatives are known to be fluorescent, it is plausible that "this compound" exhibits interesting photochemistry. researchgate.net Research into its absorption and emission spectra, quantum yields, and excited-state dynamics could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes. The presence of both a phenol (a potential proton donor) and a naphthalene ring suggests the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon with applications in sensing and imaging.
Development of Advanced Computational Models for Enhanced Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For "this compound," DFT calculations could be employed to:
Predict molecular geometry and electronic structure: Understanding the preferred conformation and the distribution of electron density is crucial for predicting reactivity and intermolecular interactions.
Model reaction mechanisms: DFT can be used to calculate the energy profiles of potential reaction pathways, helping to elucidate the most favorable mechanism and identify key transition states. mdpi.com This can aid in the optimization of reaction conditions.
Predict spectroscopic properties: Computational models can predict NMR, IR, and UV-Vis spectra, which can be valuable for characterizing the compound and its derivatives.
Screen for potential biological activity: By modeling the interaction of the compound with biological targets, such as enzymes or receptors, it may be possible to predict its potential as a therapeutic agent.
Developing accurate and reliable computational models for this class of compounds would significantly accelerate the research and development process, allowing for the rational design of new derivatives with desired properties.
Design and Development of Highly Selective and Efficient Catalytic Systems
The development of novel catalytic systems is intrinsically linked to the exploration of new synthetic pathways and a deeper mechanistic understanding. For the synthesis of "this compound" and its derivatives, research should focus on designing catalysts that offer:
High selectivity: The ability to control the regioselectivity of C-H functionalization and other reactions is critical for avoiding the formation of unwanted isomers.
High efficiency: Catalysts that can operate at low loadings and under mild reaction conditions are desirable for both economic and environmental reasons.
Broad substrate scope: A versatile catalyst should be able to tolerate a wide range of functional groups on both the phenol and naphthalene moieties, allowing for the synthesis of a diverse library of compounds.
This could involve the development of novel phosphine (B1218219) ligands for palladium catalysts in Suzuki coupling, or the exploration of other transition metals for C-H activation. Furthermore, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, making the synthetic process more sustainable. rsc.org The design of chiral catalysts could also open up avenues for the asymmetric synthesis of enantiomerically pure derivatives, which is often crucial for pharmaceutical applications. nih.gov
| Catalyst Type | Potential Application | Key Research Goals |
| Palladium with Novel Ligands | Suzuki-Miyaura Coupling | High turnover number, broad functional group tolerance |
| Transition Metal Complexes | Direct C-H Arylation | High regioselectivity, mild reaction conditions |
| Heterogeneous Catalysts | Various Coupling Reactions | Easy separation and recyclability |
| Chiral Catalysts | Asymmetric Synthesis | High enantioselectivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Fluoro-5-(naphthalen-1-yl)phenol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between 5-fluoro-2-iodophenol and naphthalen-1-ylboronic acid. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).
- Base: K₂CO₃ or Na₂CO₃ in a mixed solvent system (THF/H₂O or DME/H₂O).
- Temperature: 80–100°C under inert atmosphere (N₂/Ar).
- Reaction time: 12–24 hours.
- Data Table :
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 72 | |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 |
- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- ¹H NMR : The fluorine substituent induces deshielding of adjacent protons. For example, the phenolic -OH proton appears as a broad singlet at δ 9.2–9.5 ppm, while naphthalene protons resonate as multiplets at δ 7.3–8.3 ppm. Coupling between fluorine and aromatic protons (³J~8 Hz) confirms substitution patterns .
- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the fluorine atom’s position .
- IR : A strong O-H stretch (~3400 cm⁻¹) and C-F vibration (~1220 cm⁻¹) are diagnostic .
Q. What crystallographic methods are suitable for determining the molecular packing of this compound?
- Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement is standard. Key challenges include:
- Crystal growth: Slow evaporation from DCM/hexane mixtures.
- Fluorine atom localization: High-resolution data (θmax > 25°) and anisotropic displacement parameters improve accuracy .
Advanced Research Questions
Q. How do computational methods (DFT) elucidate the electronic properties of this compound?
- Methodology :
- Basis Set : B3LYP/6-311+G(d,p) for geometry optimization and electronic property calculation.
- Frontier Molecular Orbitals (FMOs) : The HOMO is localized on the naphthalene ring, while the LUMO resides on the fluorophenol moiety, indicating charge-transfer potential .
- NLO Properties : Hyperpolarizability (β) values suggest moderate nonlinear optical activity due to π-conjugation and fluorine’s electron-withdrawing effect .
Q. How can contradictions in spectroscopic and computational data be resolved?
- Case Study : Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or intermolecular interactions.
- Solution : Include solvent models (e.g., PCM for DMSO) in DFT calculations or conduct NMR in multiple solvents (CDCl₃, DMSO-d₆) .
Q. What strategies mitigate challenges in crystallizing fluorinated aromatic compounds?
- Crystallization Issues : Fluorine’s high electron density causes weak intermolecular interactions (C-F···H or C-F···π), leading to disordered structures.
- Strategies :
- Use bulky counterions (e.g., tetrabutylammonium) to stabilize lattice packing.
- Employ low-temperature (100 K) data collection to reduce thermal motion artifacts .
Q. How can bioactivity be assessed for derivatives of this compound?
- In Silico Screening : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or estrogen receptors.
- In Vitro Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
